molecular formula C21H24ClN7O3S B2829726 4-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 1049429-38-0

4-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2829726
CAS No.: 1049429-38-0
M. Wt: 489.98
InChI Key: NCZUFFFDMBIHRD-UHFFFAOYSA-N
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Description

4-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H24ClN7O3S and its molecular weight is 489.98. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Screening

A study by J.V.Guna et al. reported the synthesis of compounds related to the chemical structure , where they were assayed for biological activity against bacteria and fungi. Some compounds showed moderate activity, indicating potential antimicrobial properties (J.V.Guna, V.N.Patolia, A.U.Patel, D.M.Purohit, 2009).

Antimicrobial Activities

H. Bektaş and colleagues synthesized novel 1,2,4-Triazole Derivatives with potential antimicrobial properties. The study illustrates the importance of chemical modifications in enhancing antimicrobial efficacy, suggesting a similar potential for the chemical when applied in related structural modifications (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2010).

Therapeutic Agent Synthesis

V. J. Forrat et al. focused on synthesizing a compound as a cocaine abuse therapeutic agent, highlighting the therapeutic potential of complex organic molecules in addressing substance abuse disorders (V. J. Forrat, D. Ramón, M. Yus, 2007).

Biofilm and MurB Inhibitors

Ahmed E. M. Mekky and S. Sanad synthesized novel compounds showing potent antibacterial efficacies and inhibitory activities against biofilm formation and MurB enzyme, crucial for bacterial cell wall synthesis. Such findings underscore the potential of designing novel antibacterial agents from this chemical structure (Ahmed E. M. Mekky, S. Sanad, 2020).

Antifungal Compound

T. Volkova, I. Levshin, G. Perlovich investigated a novel antifungal compound, exploring its solubility thermodynamics and partitioning in biologically relevant solvents. This research provides insights into the drug delivery pathways and physicochemical properties of such compounds, relevant for antifungal drug development (T. Volkova, I. Levshin, G. Perlovich, 2020).

Mechanism of Action

Target of Action

The primary target of this compound is H1 receptors . H1 receptors are histamine receptors that play a crucial role in allergic reactions . The compound has a higher affinity to H1 receptors than histamine, making it effective in the treatment of allergies .

Mode of Action

The compound acts as an antagonist to the H1 receptors . By binding to these receptors, it prevents histamine, a compound released during allergic reactions, from binding to the same receptors . This action inhibits the allergic response, reducing symptoms such as itching and inflammation .

Biochemical Pathways

The compound affects the histamine pathway . Histamine is a compound that is released in response to allergens and binds to H1 receptors, causing allergic reactions . By acting as an antagonist to these receptors, the compound prevents histamine from binding and triggering an allergic response .

Pharmacokinetics

Similar compounds are often used clinically, suggesting that they have acceptable adme properties for therapeutic use .

Result of Action

The compound exhibits significant effects on both allergic asthma and allergic itching . Some derivatives of this compound have shown stronger potency against allergic asthma than levocetirizine, a commonly used antihistamine . In tests of allergic itching, some derivatives have also shown more potent activities than levocetirizine .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the effectiveness of similar compounds can be influenced by factors such as the presence of allergens, the individual’s immune response, and other physiological factors .

Properties

IUPAC Name

4-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN7O3S/c1-26(2)33(31,32)19-9-3-16(4-10-19)21(30)28-13-11-27(12-14-28)15-20-23-24-25-29(20)18-7-5-17(22)6-8-18/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZUFFFDMBIHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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